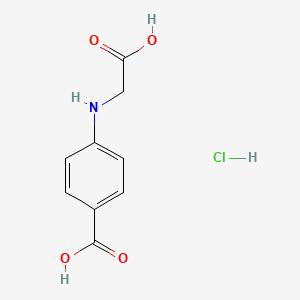

(S)-4-Carboxyphenylglycine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(carboxymethylamino)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4.ClH/c11-8(12)5-10-7-3-1-6(2-4-7)9(13)14;/h1-4,10H,5H2,(H,11,12)(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPBNJOKBPBWGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Neurobiological Investigations of S 4 Carboxyphenylglycine Hydrochloride

Modulation of Synaptic Transmission and Plasticity

The ability of neurons to modify the strength of their connections, known as synaptic plasticity, is fundamental to learning and memory. Key forms of synaptic plasticity include long-term potentiation (LTP) and long-term depression (LTD), which represent the strengthening and weakening of synapses, respectively. (S)-4-CPG has been instrumental in elucidating the role of group I mGluRs in these processes.

Effects on Long-Term Potentiation (LTP) Induction in Hippocampal Regions

Long-term potentiation is a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously. In the hippocampus, a brain region critical for memory formation, LTP is considered a primary cellular mechanism underlying learning.

Research has demonstrated that the involvement of group I mGluRs in LTP is dependent on the stimulation paradigm and the experimental model. In studies using hippocampal slices, the selective group I mGluR antagonist (S)-4-CPG was found to impair LTP induced by a weak tetanization protocol. nih.gov However, it did not affect the more robust form of LTP generated by strong tetanization in the same in-vitro preparation. nih.gov This suggests that group I mGluR activation is crucial for the induction of certain forms, but not all, of LTP.

Interestingly, studies in freely moving animals revealed a more pronounced role for these receptors. When (S)-4-CPG was administered before tetanization, it impaired even a robust form of LTP. nih.gov This discrepancy between in-vitro and in-vivo findings highlights the complex modulation of synaptic plasticity in the intact brain. The related antagonist, (RS)-α-methyl-4-carboxyphenylglycine (MCPG), has also been shown to block both N-methyl-D-aspartate (NMDA) receptor-dependent and independent forms of LTP in the CA1 region of the hippocampus, further supporting the critical role of mGluRs in LTP induction. nih.gov The mechanism may involve the potentiation of NMDA receptor currents by mGluR5 activation, a process that is essential for many forms of LTP. mdpi.com

| Experimental Model | Tetanization Protocol | Effect of (S)-4-CPG | Reference |

|---|---|---|---|

| Hippocampal Slices (in vitro) | Weak Tetanization | Impaired LTP | nih.gov |

| Hippocampal Slices (in vitro) | Strong Tetanization | No Effect | nih.gov |

| Freely Moving Rats (in vivo) | Robust Tetanization | Impaired LTP | nih.gov |

Effects on Long-Term Depression (LTD)

Long-term depression is a form of synaptic plasticity characterized by a long-lasting decrease in the efficacy of synaptic transmission. Like LTP, it is a critical mechanism for memory formation and the refinement of neural circuits. The induction of LTD can be dependent on the activation of mGluRs.

While direct studies on (S)-4-CPG are limited, research using the broader group I/II mGluR antagonist, MCPG, has provided significant insights. In several cortical areas and the hippocampus, low-frequency stimulation (LFS) induces an LTD that is blocked by MCPG, indicating a dependence on mGluR activation. nih.govnih.gov More specifically, antagonists for mGluR1 and mGluR5 have been shown to impair both the induction and late phases of LTD in the hippocampal CA1 region. researchgate.net Given that (S)-4-CPG is a potent group I mGluR antagonist, it is strongly implicated in the modulation of this form of synaptic plasticity. The induction of mGluR-dependent LTD often requires the activation of group I mGluRs, which can be blocked by antagonists like MCPG. nih.gov

Modulation of Excitatory Postsynaptic Potentials in Neural Tissues

Excitatory postsynaptic potentials (EPSPs) are temporary depolarizations of the postsynaptic membrane potential caused by the flow of positively charged ions into the postsynaptic cell, making it more likely to fire an action potential. The modulation of EPSPs is a direct measure of changes in synaptic strength.

(S)-4-CPG has been shown to modulate field excitatory postsynaptic potentials (fEPSPs) in the hippocampus in an age-dependent manner. In hippocampal slices from neonatal rats, the group I mGluR agonist (S)-3,5-dihydroxyphenylglycine (DHPG) causes a depression of the fEPSP slope. nih.gov This depression is completely inhibited by (S)-4-CPG, indicating it is mediated by group I mGluRs. nih.gov Conversely, in slices from adult rats, the same agonist enhances the fEPSP, and this enhancement is also blocked by (S)-4-CPG. nih.gov This demonstrates that (S)-4-CPG can antagonize the effects of group I mGluR activation on excitatory synaptic transmission, with the direction of modulation being dependent on the developmental stage of the neural tissue. nih.gov

Neuroprotective Effects in Experimental Disease Models

Excitotoxicity, a pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate (B1630785), is a common mechanism in various neurological disorders. As a modulator of glutamate receptors, (S)-4-CPG has been investigated for its potential neuroprotective effects.

Attenuation of Ischemia-Induced Neuronal Death in Rodent Forebrain Ischemia Models

Cerebral ischemia, or stroke, occurs when blood flow to the brain is restricted, leading to a cascade of events including massive glutamate release and subsequent excitotoxic neuronal death. Antagonists of mGluRs have shown promise in experimental models of stroke by mitigating this damage. nih.gov

The neuroprotective potential of (S)-4-CPG in ischemia is supported by its dual action. As a group I mGluR antagonist, it can block the excitotoxic downstream signaling initiated by excessive glutamate during an ischemic event. Ligands for group I mGluRs have been shown to be potent drugs in improving neuronal viability after hypoxic insults in vitro. nih.gov Furthermore, (S)-4-CPG's agonist activity at group II mGluRs offers another avenue for neuroprotection. The activation of group II mGluRs (specifically mGluR3) on astrocytes can lead to the release of transforming growth factor-beta (TGF-β), a factor that protects neighboring neurons from excitotoxic death induced by NMDA. nih.gov This indirect neuroprotective mechanism, mediated by glial cells, presents a compelling therapeutic strategy.

| Receptor Target | Cell Type | Proposed Neuroprotective Mechanism | Reference |

|---|---|---|---|

| Group I mGluR (Antagonism) | Neurons | Blockade of direct excitotoxic signaling | nih.govnih.gov |

| Group II mGluR (Agonism) | Astrocytes | Increased formation and release of neuroprotective TGF-β | nih.gov |

Protection Against Post-Traumatic Neuronal Injury in In Vitro and In Vivo Models

Traumatic brain injury (TBI) also involves a significant component of secondary injury driven by excitotoxicity. Glutamate receptor antagonists are therefore considered potential therapeutic agents. In vitro models of traumatic neuronal injury have demonstrated that antagonists of glutamate receptors can be neuroprotective. nih.gov

The neuroprotective effects of mGluR ligands have been observed in models of traumatic neuronal injury. For instance, agonists of group III mGluRs have been found to be effective in reducing neuronal damage in such models. nih.gov While (S)-4-CPG primarily targets group I and II receptors, its ability to counteract excitotoxicity is highly relevant to TBI pathology. Antagonists of mGluRs have been utilized in experimental models of subdural hematoma, a type of TBI, where they have demonstrated neuroprotective effects. nih.gov The mechanisms are likely similar to those in ischemia, involving the direct blockade of neuronal excitotoxicity and potentially the beneficial modulation of glial cell responses.

Inhibition of Excitotoxicity in Neuronal Cultures

(S)-4-Carboxyphenylglycine (S-4-CPG) has been investigated for its potential to mitigate excitotoxicity, a process of nerve cell damage or death resulting from excessive stimulation by excitatory neurotransmitters like glutamate. This phenomenon is a key factor in various neurological disorders. imrpress.comexplorationpub.com Research has particularly focused on S-4-CPG's action as an antagonist of the cystine/glutamate antiporter (system xc⁻) and as a selective inhibitor of group I metabotropic glutamate receptors (mGluR1 and mGluR5). imrpress.comnih.gov

In studies using the HT22 hippocampal neuronal cell line, S-4-CPG is utilized as a tool to inhibit system xc⁻, a transporter that exchanges extracellular cystine for intracellular glutamate. researchgate.net Inhibition of this system can disrupt the balance of glutamate and the synthesis of the antioxidant glutathione (B108866), impacting cell viability under conditions of oxidative stress. researchgate.neteuropeanreview.org

However, the neuroprotective effects of S-4-CPG against excitotoxicity are not uniform across all experimental models. In an in vivo model designed to assess glutamate excitotoxicity mediated by activated microglia and macrophages in the spinal cord, S-4-CPG failed to protect neurons from cell death. nih.gov In this specific model, where neurotoxicity was induced by lipopolysaccharide (LPS) and cystine, co-injection of S-4-CPG did not improve neuronal survival, unlike the AMPA receptor antagonist NBQX. nih.gov The researchers suggested that the compound's effects on mGluRs on neurons and microglia might complicate its neuroprotective action in complex inflammatory environments. nih.gov

Table 1: Experimental Findings on S-4-CPG and Excitotoxicity

| Experimental Model | Key Findings | Reference |

|---|---|---|

| HT22 Hippocampal Neuronal Cells | Used as an inhibitor of system xc⁻ to study downstream effects on cell viability and glutathione synthesis. | researchgate.net |

Prevention of Vasospasm after Experimental Subarachnoid Hemorrhage in Murine Models

Cerebral vasospasm is a severe and often delayed complication of subarachnoid hemorrhage (SAH), leading to reduced cerebral blood flow and ischemic brain injury. nih.gov Research has pointed to a significant increase in extracellular glutamate concentrations following SAH, correlating with the development of vasospasm. nih.gov (S)-4-Carboxyphenylglycine, as an inhibitor of group I metabotropic glutamate receptors (mGluR1 and mGluR5), has been identified as a potential therapeutic agent to counteract this glutamate-driven pathology. nih.gov

In murine models of experimental SAH, systemic administration of S-4-CPG has demonstrated significant efficacy in preventing vasospasm. nih.gov Studies using haptoglobin (Hp) 1-1 and Hp 2-2 mice, the latter being a genotype associated with a higher risk of vasospasm, showed that treatment with S-4-CPG resulted in a statistically significant increase in the lumen patency of the basilar artery compared to vehicle-treated controls. nih.gov

The proposed mechanism involves the modulation of endothelial cell function. In vitro experiments on human brain microvascular endothelial cells revealed that glutamate exposure decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a state associated with endothelial dysfunction. Treatment with S-4-CPG in the presence of glutamate was shown to maintain VASP phosphorylation, suggesting a protective effect on the vascular endothelium. nih.gov Furthermore, pharmacokinetic studies confirmed that S-4-CPG can cross the blood-brain barrier, a crucial property for a centrally acting therapeutic agent. nih.gov While S-4-CPG treatment showed a trend towards improved behavioral outcomes in mice after SAH, this effect did not reach statistical significance in the reported study. nih.gov

Table 2: Efficacy of S-4-CPG in Experimental SAH-Induced Vasospasm

| Animal Model | Treatment Group | Outcome Measure | Result | Reference |

|---|---|---|---|---|

| Hp 1-1 Mice | SAH + S-4-CPG | Basilar Artery Lumen Patency | Significantly increased vs. vehicle | nih.gov |

| Hp 2-2 Mice | SAH + S-4-CPG | Basilar Artery Lumen Patency | Significantly increased vs. vehicle | nih.gov |

| C57Bl6 Wild-Type Mice | S-4-CPG Administration | Toxicology | No deleterious effects on activity or weight gain observed. | nih.gov |

Role in Sensory Processing and Pain Modulation

Modulation of Visual Responses in Subcortical Structures of Rats

(S)-4-Carboxyphenylglycine (referred to as 4CPG in some studies) plays a modulatory role in the processing of visual information within the superficial superior colliculus (SSC) of rats, a key subcortical structure for visual processing. As an antagonist of group I metabotropic glutamate receptors (mGluR1/mGluR5), its effects have been elucidated through both in vivo and in vitro electrophysiological studies.

In vivo experiments using iontophoretic application of S-4-CPG onto SSC neurons demonstrated a facilitation of the visual response. This finding suggests that group I mGluRs are endogenously activated by glutamate during the transmission of visual signals and that their blockade enhances neuronal responses to visual stimuli. This facilitatory effect was observed consistently across different levels of visual stimulus contrast.

The mechanism of this modulation was further explored in in vitro slice preparations of the superior colliculus. Here, application of a group I mGluR agonist, (S)-3,5-dihydroxyphenylglycine (DHPG), reduced the field excitatory postsynaptic potential (fEPSP) evoked by optic tract stimulation. This inhibitory effect of the agonist could be blocked by S-4-CPG. These results indicate that the activation of group I mGluRs, likely mGluR1, can inhibit presynaptic glutamate release from retinal or cortical afferents, thereby dampening the visual response. Consequently, the antagonistic action of S-4-CPG blocks this baseline inhibition, leading to the observed facilitation of visual responses in the SSC.

Table 3: Effects of S-4-CPG on Visual Responses in Rat Superior Colliculus

| Experimental Preparation | Method | Compound | Effect on Visual Response | Reference |

|---|---|---|---|---|

| In Vivo (anesthetized rats) | Iontophoresis | (S)-4-Carboxyphenylglycine | Facilitation | nih.gov |

| In Vivo (anesthetized rats) | Iontophoresis | DHPG + (S)-4-Carboxyphenylglycine | Blockade of DHPG-induced inhibition | nih.gov |

Attenuation of Hyperalgesia and Allodynia in Sciatic Nerve Constriction Injury Models in Rats

(S)-4-Carboxyphenylglycine has been shown to play a significant role in modulating neuropathic pain, specifically in the context of its development. In rat models of chronic constriction injury (CCI) of the sciatic nerve, a widely used model for neuropathic pain, intrathecal administration of S-4-CPG has been found to attenuate key symptoms like mechanical allodynia (pain from a normally non-painful stimulus) and cold hyperalgesia (exaggerated pain response to cold).

Studies have demonstrated that treatment with S-4-CPG during the initial phase after nerve injury significantly attenuates the development of these pain behaviors. For instance, early treatment with S-4-CPG (twice-daily injections on post-operative days 0-3) was effective in reducing both mechanical allodynia and cold hyperalgesia.

However, the timing of administration is critical. When the same treatment regimen was applied at a later stage (days 8-11 post-injury), after the pain state was already established, S-4-CPG did not reduce the nociceptive behaviors. This suggests that group I mGluRs, the targets of S-4-CPG, are more critically involved in the initiation and development of the central sensitization processes that lead to chronic neuropathic pain, rather than in the maintenance of the established pain state.

Table 4: Effect of (S)-4-CPG on Neuropathic Pain Behaviors in CCI Rats

| Treatment Timing | Behavioral Test | Outcome | Reference |

|---|---|---|---|

| Early (Days 0-3 Post-Op) | Mechanical Allodynia | Significant attenuation of development | researchgate.net |

| Early (Days 0-3 Post-Op) | Cold Hyperalgesia | Significant attenuation of development | researchgate.net |

| Late (Days 8-11 Post-Op) | Mechanical Allodynia | No reduction in established pain behavior | researchgate.net |

Influence on Afferent Activity in Vestibular Organs

The influence of (S)-4-Carboxyphenylglycine on the vestibular system is understood through its antagonism of group I metabotropic glutamate receptors (mGluR1 and mGluR5), which are involved in modulating synaptic transmission and plasticity within the vestibular nuclei. nih.govnih.gov Glutamate is the primary excitatory neurotransmitter released from vestibular nerve afferents at the synapse with second-order neurons in the vestibular nuclei. nih.govscielo.br

Electrophysiological studies in rat brainstem slices, specifically focusing on the medial vestibular nuclei (MVN), have shown that mGluRs are critical for activity-dependent synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). nih.govnih.gov While direct application of S-4-CPG was not detailed in these specific studies, the use of a broad-spectrum mGluR antagonist, (R,S)-α-methyl-4-carboxyphenylglycine (MCPG), which also blocks group I receptors, demonstrated a clear influence on vestibular synaptic transmission. nih.gov The application of MCPG could prevent the full development of LTP in the MVN, indicating that mGluR activation is necessary for this form of synaptic strengthening. nih.gov

Furthermore, investigations into the developmental plasticity of the MVN have revealed that different group I mGluR subtypes play distinct roles. For example, during early postnatal development in rats, the induction of LTD is dependent on mGluR5 activation. nih.gov As S-4-CPG is a selective antagonist for both mGluR1 and mGluR5, these findings strongly imply that it would influence afferent signal processing in the vestibular nuclei by blocking the receptors necessary for these forms of synaptic plasticity. nih.gov

Involvement in Central Nervous System Disorders

(S)-4-Carboxyphenylglycine is implicated in a range of central nervous system (CNS) disorders primarily through its dual mechanism of action: the inhibition of group I metabotropic glutamate receptors (mGluR1 and mGluR5) and the blockade of the system xc⁻ cystine/glutamate antiporter. imrpress.comnih.gov Both of these systems are crucial for regulating glutamate homeostasis, and their dysfunction is linked to the pathophysiology of numerous neurological conditions. imrpress.comimrpress.com

One of the most direct links is in the context of cerebrovascular disorders. As detailed previously, S-4-CPG has shown significant neuroprotective potential by preventing cerebral vasospasm following experimental subarachnoid hemorrhage, a condition driven by glutamate excitotoxicity. nih.gov Antagonists of mGluRs have also been explored in experimental models of stroke, where they have demonstrated neuroprotective effects and a reduction in infarct volume. nih.gov

The compound's role in modulating neuropathic pain highlights its involvement in CNS disorders related to sensory processing. By attenuating the development of hyperalgesia and allodynia, S-4-CPG targets the central sensitization mechanisms within the spinal cord that underpin chronic pain states. researchgate.net

Furthermore, the inhibition of system xc⁻ by S-4-CPG is relevant to a host of CNS diseases where oxidative stress and glutamate excitotoxicity are intertwined. imrpress.comeuropeanreview.org The system xc⁻ transporter is implicated in conditions such as glioma, epilepsy, Alzheimer's disease, and Parkinson's disease. imrpress.comimrpress.com By modulating the activity of this transporter, S-4-CPG can influence the extracellular glutamate concentration and the intracellular availability of cystine for glutathione synthesis, thereby affecting both excitotoxic damage and antioxidant defenses. imrpress.comeuropeanreview.org While S-4-CPG itself is primarily a research tool, its actions illuminate therapeutic pathways for a variety of complex CNS disorders.

Effects in Experimental Epilepsy Models, including Seizure Modulation

(S)-4-Carboxyphenylglycine (S-4-CPG), a compound known for its interaction with metabotropic glutamate receptors (mGluRs), has demonstrated notable effects in experimental models of epilepsy. Its mechanism of action is linked to the modulation of glutamatergic neurotransmission, a key pathway in the pathophysiology of seizures. Epilepsy is a neurological condition characterized by abnormal and excessive electrical discharges from a group of neurons in the central nervous system. nih.gov Research has focused on understanding how compounds like S-4-CPG can influence this hyperexcitability.

One area of investigation involves the compound's role in inhibiting the cystine-glutamate antiporter system, known as system x_c⁻. cpn.or.kr Pharmacological inhibition of this system with S-4-CPG has been shown to cause a significant (60%) reduction in ambient extrasynaptic glutamate levels in brain regions such as the nucleus accumbens. cpn.or.kr Since excessive extracellular glutamate is a primary driver of the aberrant neuronal excitability that underlies seizures, this reduction is a critical mechanism for seizure modulation. nih.gov The importance of system x_c⁻ activity in epilepsy is further highlighted by studies in xCT knockout mice, which show delayed epileptogenesis and fewer seizures in certain epilepsy models. cpn.or.kr

Furthermore, S-4-CPG has been identified as an antagonist of the metabotropic glutamate receptor 1a (mGluR1a) and an agonist of mGluR2. cpn.or.kr In a specific experimental model, S-4-CPG was found to protect against audiogenic (sound-induced) seizures in DBA/2 mice, demonstrating its anticonvulsant potential. cpn.or.kr The modulation of mGluRs is a significant therapeutic target, as chronic seizures can alter the expression of these receptors, contributing to the progression of epilepsy. nih.gov Group I mGluRs, which include mGluR1, are considered a target for seizure reduction, and their inhibition has been shown to decrease seizures in models like the pentylenetetrazol (PTZ)-induced seizure model. cpn.or.kr

The table below summarizes key findings related to the modulation of seizure activity by targeting glutamatergic systems, a mechanism relevant to the action of (S)-4-Carboxyphenylglycine.

| Experimental Model/System | Intervention/Observation | Outcome | Reference |

| Nucleus Accumbens | Pharmacological inhibition of system x_c⁻ with (S)-4-Carboxyphenylglycine (S-4-CPG) | 60% reduction in extrasynaptic glutamate. | cpn.or.kr |

| Audiogenic Seizure Model (DBA/2 mice) | Administration of (S)-4-carboxy-3-hydroxyphenylglycine (an analog) | Protection against seizures. | cpn.or.kr |

| Pentylenetetrazol (PTZ)-induced seizures | mGluR1 inhibition | Decreased seizures. | cpn.or.kr |

| Pilocarpine-induced status epilepticus (Wildtype mice) | Status epilepticus induction | Significant increase in xCT expression during the latent phase of epileptogenesis. | cpn.or.kr |

| Self-sustained status epilepticus (xCT⁻/⁻ mice) | Status epilepticus induction | Delayed epileptogenesis and reduced seizures. | cpn.or.kr |

Anxiolytic-Like Actions in Animal Behavioral Assays

Animal behavioral assays are standard preclinical tools used to evaluate the potential anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) effects of chemical compounds. nih.govnih.gov These models, such as the elevated plus-maze, light-dark box, and open-field test, are designed to create a conflict between the innate tendency of rodents to explore a new environment and their aversion to open, elevated, or brightly lit spaces. nih.govcpn.or.krscielo.br An increase in exploration of the aversive zones is typically interpreted as an anxiolytic-like effect. nih.gov While the glutamatergic system is implicated in the pathophysiology of anxiety, and antagonists of various glutamate receptors have been investigated for anxiolytic properties nih.govnih.gov, a review of the available scientific literature from the conducted searches indicates a lack of direct studies on the specific anxiolytic-like actions of (S)-4-Carboxyphenylglycine hydrochloride in these established animal behavioral assays.

Modulation of Glutamate Release from Glioma Cells and Prevention of Glioma-Induced Neurotoxicity

A significant area of preclinical research on (S)-4-Carboxyphenylglycine (S-4CPG) has focused on its effects on glioma cells, the most common type of primary brain tumor. nih.govresearchgate.net Gliomas are known to release excitotoxic concentrations of the neurotransmitter glutamate, which can lead to the death of surrounding healthy neurons and contribute to tumor-associated seizures. nih.govuni-regensburg.de

Studies have shown that glioma cells exhibit impaired glutamate uptake and, conversely, release large quantities of glutamate into the extracellular space. nih.govnih.gov When cultured hippocampal neurons are exposed to this glioma-conditioned medium, they experience widespread cell death. nih.govuni-regensburg.de This neurotoxicity can be prevented by using N-methyl-D-aspartate (NMDA) receptor antagonists or by removing the glutamate from the medium, confirming glutamate's role as the toxic agent. nih.govnih.gov

(S)-4-Carboxyphenylglycine has been identified as a potent and selective inhibitor of this glutamate release from glioma cells. nih.govuni-regensburg.de Research demonstrates that S-4CPG effectively blocks the cystine-glutamate exchanger (system x_c⁻), a primary mechanism by which glioma cells release glutamate. nih.gov By inhibiting this system, S-4CPG prevents the buildup of toxic extracellular glutamate levels and, consequently, protects neurons from glioma-induced death. nih.govuni-regensburg.de This effect is dose-dependent and highlights the potential of phenylglycine derivatives as a therapeutic strategy to mitigate the neurodestructive effects of gliomas. uni-regensburg.de

The following table summarizes the key experimental findings regarding the effects of (S)-4-Carboxyphenylglycine on glioma cells and neurotoxicity.

| Experimental System | Treatment/Condition | Key Finding | Reference |

| Human Glioma Cell Lines | Culture and analysis | Showed impaired glutamate uptake and released large amounts of glutamate, leading to neurotoxic concentrations (>100 µM). | nih.gov |

| Hippocampal Neurons + Glioma-Conditioned Medium | Exposure to medium from glioma cell cultures | Widespread neuronal death. | nih.govuni-regensburg.de |

| Hippocampal Neurons + Glioma Cells (Co-culture) | Pre-treatment of glioma cells with S-4CPG | Prevented significant calcium elevation in neurons and protected against neurotoxicity. | uni-regensburg.de |

| Glioma Cell Cultures | Incubation with S-4CPG | Dose-dependent inhibition of glutamate release. | uni-regensburg.de |

| Cystine-Glutamate Exchange Assay | Application of S-4CPG | Specific blockade of l-cystine-induced glutamate release. | nih.gov |

Implications for Dysfunctional Glutamatergic Neurotransmission in Neurological Conditions

The findings from preclinical investigations of (S)-4-Carboxyphenylglycine have broader implications for understanding and potentially treating a range of neurological conditions rooted in dysfunctional glutamatergic neurotransmission. scielo.br Glutamate is the primary excitatory neurotransmitter in the brain, essential for normal synaptic function, plasticity, and development. nih.govconductscience.com However, excessive glutamate activity leads to a phenomenon known as excitotoxicity, a process that causes neuronal damage and death and is implicated in numerous acute and chronic neurological disorders. conductscience.comscience.gov

Conditions such as epilepsy are fundamentally linked to glutamatergic dysfunction, where an imbalance favoring excitation leads to the hypersynchronous neuronal firing that constitutes a seizure. nih.gov The ability of S-4-CPG to modulate glutamate levels, as seen in epilepsy models and in the context of glioma-induced hyperexcitability, underscores the therapeutic potential of targeting glutamate pathways to restore balance. cpn.or.krnih.gov The release of excitotoxic levels of glutamate by gliomas not only contributes to peritumoral seizures but also to the neurodegeneration seen around the tumor. nih.govnih.gov

Beyond epilepsy and brain tumors, glutamatergic dysfunction is a key element in the pathophysiology of other conditions, including neurodegenerative diseases and psychiatric disorders. nih.govconductscience.com The mechanisms by which S-4-CPG acts—specifically its inhibition of the system x_c⁻ glutamate release pathway—represent a critical point of intervention. cpn.or.krnih.gov This system's role in modulating ambient extracellular glutamate suggests that its dysregulation could be a common factor in various neurological diseases characterized by excitotoxicity. cpn.or.kr Therefore, the study of compounds like S-4-CPG provides valuable insights into the complex role of glutamate in brain pathology and helps identify novel therapeutic targets for conditions driven by glutamatergic system imbalances. science.gov

Therapeutic Research Directions and Implications for S 4 Carboxyphenylglycine Hydrochloride

(S)-4-Carboxyphenylglycine Hydrochloride as a Pharmacological Probe for mGluR Research

(S)-4-Carboxyphenylglycine (S-4-CPG) is a competitive antagonist of Group I metabotropic glutamate (B1630785) receptors, showing a preference for mGluR1a over mGluR5a. rndsystems.comtocris.com This selectivity makes it an invaluable pharmacological tool for researchers to investigate the specific roles of these receptor subtypes in various physiological and pathological processes. rndsystems.comtocris.com By selectively blocking the action of glutamate at these receptors, scientists can elucidate their downstream signaling pathways and functional consequences. nih.gov

The metabotropic glutamate receptors are a family of G protein-coupled receptors that are categorized into three groups based on their sequence homology, pharmacology, and the intracellular signaling pathways they activate. researchgate.netnih.gov Group I mGluRs, which include mGluR1 and mGluR5, are typically located postsynaptically and are linked to the activation of phospholipase C, leading to subsequent intracellular events. nih.govresearchgate.net The ability of (S)-4-CPG to antagonize these receptors allows for the detailed study of their involvement in synaptic plasticity, a fundamental process for learning and memory. nih.gov For instance, research using antagonists like (S)-4-CPG has been instrumental in demonstrating the requirement of mGluR activation for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov

Furthermore, (S)-4-CPG has been utilized in preclinical models to probe the involvement of Group I mGluRs in various neurological conditions. In experimental models of subarachnoid hemorrhage, (S)-4-CPG has been shown to inhibit vasospasm, suggesting a role for mGluR1 and mGluR5 in the cerebrovascular complications of this condition. nih.gov Its use in such studies helps to validate these receptors as potential therapeutic targets and provides a basis for the development of more refined and potent modulators.

Exploration of Metabotropic Glutamate Receptors as Therapeutic Targets in Preclinical Studies

The modulation of metabotropic glutamate receptors is a promising strategy for the treatment of a wide array of neurological and psychiatric disorders. nih.gov Unlike ionotropic glutamate receptors, which are responsible for fast excitatory transmission, mGluRs have a more modulatory role, which may allow for therapeutic intervention with a lower risk of side effects. nih.gov

Role of Group I mGluRs in Neurodegenerative and Psychiatric Disorder Models

Group I mGluRs (mGluR1 and mGluR5) are implicated in the pathophysiology of several neurodegenerative and psychiatric diseases, including Alzheimer's disease, Parkinson's disease, and autism spectrum disorder. researchgate.netnih.gov In the context of Alzheimer's disease, the role of Group I mGluRs is complex; they have been shown to be involved in the processing of amyloid precursor protein (APP) and may have both neuroprotective and neurotoxic effects depending on the specific conditions. nih.gov Antagonists of these receptors have shown some therapeutic potential in animal models of the disease. nih.gov

In Parkinson's disease models, antagonists of both mGluR1 and mGluR5 have demonstrated the ability to slow the degeneration of dopaminergic neurons. researchgate.netnih.gov Specifically, mGluR5 has been a significant focus as a potential therapeutic target. journal-vniispk.ru For psychiatric conditions like autism spectrum disorder, antagonists of Group I mGluRs have shown promise in preclinical models by improving social interaction and reducing repetitive behaviors. nih.gov

The table below summarizes the findings from preclinical studies on the role of Group I mGluRs in various disorder models.

| Disorder Model | Receptor Subtype(s) | Key Findings |

| Alzheimer's Disease | mGluR1, mGluR5 | Involved in APP processing; antagonists show some therapeutic potential. nih.gov |

| Parkinson's Disease | mGluR1, mGluR5 | Antagonists can slow dopaminergic neuron degeneration. researchgate.netnih.gov |

| Autism Spectrum Disorder | mGluR1, mGluR5 | Antagonists may improve social deficits and repetitive behaviors. nih.gov |

| Epilepsy | mGluR1, mGluR5 | Antagonists have shown anticonvulsant effects in rodent seizure models. nih.gov |

Potential of Group II mGluRs in Neurological Disease Research

Group II mGluRs, which include mGluR2 and mGluR3, are generally located presynaptically and their activation leads to a decrease in glutamate release. nih.gov This mechanism makes them attractive targets for conditions associated with excessive glutamate transmission. nih.gov Agonists of Group II mGluRs have been investigated for their potential therapeutic benefits in a variety of neurological and psychiatric disorders. nih.govnih.gov

Preclinical studies have suggested that activating Group II mGluRs could be beneficial in treating anxiety disorders, schizophrenia, and pain. nih.govnih.gov In models of anxiety, Group II mGluR agonists have demonstrated anxiolytic-like effects. nih.gov For schizophrenia, these agonists have shown potential in addressing both positive and negative symptoms. nih.gov Furthermore, the modulation of Group II mGluRs is being explored for its role in pain mechanisms and its potential for pain modulation. nih.gov There is also emerging research into the role of Group II mGluRs in neurodegenerative conditions like Alzheimer's disease, where their overexpression in hippocampal neurons has been noted. researchgate.net

The following table outlines the potential therapeutic applications of Group II mGluR modulation based on preclinical research.

| Condition | Receptor Subtype(s) | Therapeutic Approach | Key Preclinical Findings |

| Anxiety | mGluR2, mGluR3 | Agonists | Anxiolytic-like effects in animal models. nih.gov |

| Schizophrenia | mGluR2, mGluR3 | Agonists | Improvement in positive and negative symptom models. nih.gov |

| Pain | mGluR2, mGluR3 | Agonists | Modulation of nociceptive signaling. nih.gov |

| Alzheimer's Disease | mGluR2 | Antagonists/NAMs | Potential to prevent neurodegeneration due to receptor overexpression. researchgate.net |

| Addiction | mGluR2, mGluR3 | Agonists | Reduction of drug reward and relapse-like behaviors. nih.gov |

Development of Novel mGluR Modulators from the Carboxyphenylglycine Scaffold

The carboxyphenylglycine structure, exemplified by (S)-4-Carboxyphenylglycine, has served as a foundational scaffold for the development of more potent and selective mGluR modulators. nih.gov The majority of early, selective ligands for mGluRs were derivatives of amino acids. nih.gov The initial discovery and characterization of phenylglycine derivatives provided crucial pharmacological tools to differentiate between the actions of various mGluR subtypes. rndsystems.comtocris.com

Building upon the carboxyphenylglycine core, medicinal chemists have synthesized a wide range of analogs with improved affinity, selectivity, and pharmacokinetic properties. These efforts have led to the identification of compounds that can distinguish not only between the three main groups of mGluRs but also between subtypes within the same group. nih.gov For example, modifications to the phenylglycine structure have yielded potent and selective antagonists for mGluR1, which have been instrumental in preclinical studies of neurodegenerative diseases. nih.gov

The development has also moved beyond simple orthosteric antagonists to include allosteric modulators. These compounds bind to a site on the receptor that is different from the glutamate binding site and can either enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the receptor's response to glutamate. nih.govnih.gov This approach offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function, which could translate to improved therapeutic profiles with fewer side effects. nih.govacs.org

Investigations in Drug Discovery Paradigms for Central Nervous System Disorders

The study of this compound and other mGluR modulators has significantly influenced drug discovery paradigms for CNS disorders. nih.govnih.gov The traditional focus on direct receptor agonism or antagonism is being complemented by more sophisticated approaches, such as allosteric modulation, which allows for the fine-tuning of neurotransmitter systems. youtube.com

The challenges in developing drugs for CNS disorders are numerous, including the complexity of the brain, the blood-brain barrier, and the potential for off-target effects. The development of subtype-selective mGluR modulators represents a significant step forward in addressing these challenges. nih.gov By targeting specific receptor subtypes that are implicated in a particular disease pathology, it may be possible to develop more effective treatments with better safety profiles. nih.gov

The insights gained from research with compounds like (S)-4-CPG have paved the way for clinical trials of mGluR modulators for a variety of conditions, including schizophrenia, anxiety, and Fragile X syndrome. nih.govnih.gov While the path from preclinical discovery to an approved drug is long and arduous, the continued exploration of mGluR pharmacology holds great promise for the future of CNS drug discovery. mdpi.com The development of PET radioligands for mGluRs is also a critical tool in this process, allowing for the in vivo study of receptor distribution and occupancy by drug candidates. mdpi.com

Advanced Methodological Approaches in S 4 Carboxyphenylglycine Hydrochloride Research

In Vitro Electrophysiological Techniques

Electrophysiological methods provide a direct measure of neuronal activity and synaptic transmission, offering high temporal resolution to assess the impact of pharmacological agents like (S)-4-Carboxyphenylglycine. These techniques are fundamental in understanding how the compound modulates neural circuit function.

Field Excitatory Postsynaptic Potential (fEPSP) Recording in Brain Slices

Field potential recording is an electrophysiological technique used to measure the collective synaptic activity of a population of neurons. buzsakilab.com An extracellular electrode placed in a brain slice, often from the hippocampus, records changes in the electric field generated by the synchronous firing of neurons, known as the field excitatory postsynaptic potential (fEPSP). buzsakilab.commit.edu The slope and amplitude of the fEPSP are indicative of the strength of synaptic transmission.

This method is invaluable for studying synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory. youtube.com Research on related mGluR antagonists like (RS)-alpha-methyl-4-carboxyphenylglycine (MCPG) has demonstrated that blocking Group I mGluRs can prevent the induction of LTP in the CA1 region of hippocampal slices. nih.govnih.gov These studies show that fEPSP recordings are a powerful tool to investigate how (S)-4-Carboxyphenylglycine's antagonism of mGluRs can impact synaptic strength and plasticity. By applying an mGluR agonist to induce a change in the fEPSP and then co-applying (S)-4-Carboxyphenylglycine, researchers can quantify its antagonistic effects on synaptic transmission in specific neural pathways.

Single Neuron Activity Recording

Single-unit recording is a refined electrophysiological technique that allows for the measurement of action potentials—or "spikes"—from an individual neuron using a fine-tipped microelectrode placed in close proximity to its cell membrane. mit.eduwikipedia.org This method offers unparalleled resolution to study how a compound affects the firing rate and pattern of a specific neuron in response to synaptic input or direct application of agonists. wikipedia.orgtaylorandfrancis.com

Studies utilizing this technique have been instrumental in defining the selective action of (S)-4-Carboxyphenylglycine. In preparations of the neonatal rat spinal cord and thalamus, single-unit recordings demonstrated that (S)-4-Carboxyphenylglycine selectively antagonizes the depolarizing effects induced by the mGluR agonist (1S,3R)-ACPD. nih.gov Crucially, it did not affect the excitation caused by agonists of ionotropic glutamate (B1630785) receptors like NMDA or AMPA, highlighting its specificity for metabotropic receptors. nih.gov Furthermore, these recordings revealed that (S)-4-Carboxyphenylglycine can selectively depress synaptic excitation in thalamic neurons that respond to noxious stimuli, indicating its potential role in modulating pain pathways. nih.gov

| Neuron Type | Agonist Applied | Observed Effect of (S)-4-Carboxyphenylglycine | Reference |

|---|---|---|---|

| Neonatal Rat Spinal Motoneurones | (1S,3R)-ACPD | Selective antagonism of agonist-induced depolarization | nih.gov |

| Neonatal Rat Thalamic Neurones | (1S,3R)-ACPD | Selective antagonism of agonist-induced depolarization | nih.gov |

| Thalamic Neurones (Nociceptive) | Noxious thermal stimuli | Selective depression of synaptic excitation | nih.gov |

Biochemical and Molecular Assays

Biochemical and molecular assays are essential for dissecting the signaling pathways downstream of receptor activation. For (S)-4-Carboxyphenylglycine, these methods confirm its mechanism of action by measuring its impact on the molecular machinery linked to Group I mGluRs.

Phosphoinositide (PI) Hydrolysis Assays

Group I mGluRs (mGluR1 and mGluR5) are Gq-protein coupled receptors. Their activation stimulates the enzyme phospholipase C, which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Phosphoinositide (PI) hydrolysis assays quantify this process, typically by measuring the accumulation of radiolabeled inositol phosphates, providing a direct functional readout of Group I mGluR activation.

Research has consistently used this assay to characterize the antagonistic properties of (S)-4-Carboxyphenylglycine. Studies in rat cerebral cortical slices and primary cultures of cerebellar granule cells have shown that it competitively antagonizes PI hydrolysis stimulated by Group I mGluR agonists such as Quisqualic acid and (1S,3R)-ACPD. nih.govpromega.com In cultured cerebellar granule cells, (S)-4-Carboxyphenylglycine was found to inhibit Quisqualate-stimulated PI hydrolysis with a defined potency. nih.gov

| Preparation | Agonist | Antagonist | Measured Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Cultured Rat Cerebellar Granule Cells | Quisqualic acid (2 µM) | (S)-4-Carboxyphenylglycine | 51 µM | nih.gov |

High-Affinity GTPase Activity Assays for G-Protein Coupling

The activation of a G-protein-coupled receptor (GPCR) promotes the exchange of GDP for GTP on the alpha subunit of its associated G-protein, which then initiates downstream signaling. High-affinity GTPase activity assays, such as the [³⁵S]GTPγS binding assay, directly measure this primary step of G-protein activation. youtube.com In this assay, a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to quantify the extent of G-protein activation upon receptor stimulation by an agonist. An increase in [³⁵S]GTPγS binding indicates receptor activation. Another modern approach is the GTPase-Glo™ assay, a bioluminescent method that measures the amount of GTP remaining after a GTPase reaction, where a decrease in signal corresponds to higher GTPase activity. promega.com

While specific studies applying this technique to (S)-4-Carboxyphenylglycine are not prevalent in the searched literature, this methodology is fundamental for characterizing GPCR ligands. As a competitive antagonist, the expected role of (S)-4-Carboxyphenylglycine in a GTPase assay would be to inhibit the increase in [³⁵S]GTPγS binding or GTP hydrolysis that is stimulated by a Group I mGluR agonist. This approach allows for a precise quantification of its antagonist potency directly at the level of G-protein coupling.

| Condition | Expected Outcome in [³⁵S]GTPγS Binding Assay |

|---|---|

| Basal (No agonist) | Low level of binding |

| + Group I mGluR Agonist (e.g., DHPG) | Significant increase in binding |

| + Group I mGluR Agonist + (S)-4-Carboxyphenylglycine | Inhibition of agonist-stimulated binding |

Western Blot Analysis of Protein Phosphorylation (e.g., VASP)

Western blot analysis is a core molecular biology technique used to detect and quantify specific proteins in a sample. It is particularly useful for examining post-translational modifications like phosphorylation, which is a key mechanism in signal transduction.

Research into the effects of (S)-4-Carboxyphenylglycine has utilized Western blotting to examine the phosphorylation state of the Vasodilator-Stimulated Phosphoprotein (VASP). nih.gov VASP is an adaptor protein involved in cytoskeletal dynamics, and its phosphorylation state is regulated by intracellular signaling cascades. nih.gov In a study using human brain microvascular endothelial cells (HBMECs), which express mGluR1 and mGluR5, exposure to glutamate was found to cause a significant dephosphorylation of VASP. nih.gov The application of (S)-4-Carboxyphenylglycine prevented this glutamate-induced dephosphorylation, demonstrating that the effect was mediated by Group I mGluRs and showcasing the compound's ability to block this downstream signaling event. nih.gov The change in phosphorylation results in a molecular mass shift on the gel, from 50 kDa (phosphorylated) to 46 kDa (dephosphorylated), which can be quantified. nih.govnih.gov

| Experimental Condition (in HBMECs) | Observed VASP Phosphorylation Status | Reference |

|---|---|---|

| Basal (Control) | High (Abundant p-VASP) | nih.gov |

| Glutamate (10µM) for 30 min | Low (Significant dephosphorylation) | nih.gov |

| Glutamate (10µM) + (S)-4-Carboxyphenylglycine (10µM) | High (Dephosphorylation is prevented) | nih.gov |

Gene Expression Profiling and Receptor Subtype Localization Studies

The functional outcomes of (S)-4-Carboxyphenylglycine hydrochloride are intrinsically linked to the specific expression patterns and localization of its target receptors, primarily the group I metabotropic glutamate receptors (mGluRs), mGluR1 and mGluR5. Research indicates that activation of these receptors can initiate intracellular metabolic pathways that regulate a variety of cellular functions, including gene expression. nih.gov The antagonist activity of (S)-4-Carboxyphenylglycine is therefore dependent on its access to these specific receptor subtypes in various tissues and cells.

Studies have demonstrated that (S)-4-Carboxyphenylglycine is a competitive group I mGluR antagonist with a notable selectivity for the mGluR1α subtype over the mGluR5a subtype. tocris.comnih.gov This selectivity is a critical factor in its pharmacological profile. For instance, in Chinese Hamster Ovary (CHO) cells engineered to express these receptors, (S)-4-Carboxyphenylglycine was the most selective compound tested, potently inhibiting responses in mGluR1α-expressing cells while having a much weaker effect in mGluR5a-expressing cells. nih.gov

The localization of these receptor subtypes varies significantly throughout the central nervous system, dictating the compound's region-specific effects. Immunohistochemical studies in the rat hippocampus have shown that group I mGluRs (mGluR1 and mGluR5) are predominantly localized to postsynaptic elements. nih.gov In contrast, group II and group III mGluRs are mainly found on presynaptic terminals. nih.gov This postsynaptic localization of mGluR1 and mGluR5 is consistent with the role of (S)-4-Carboxyphenylglycine in modulating postsynaptic excitability. Furthermore, mGluR1 and mGluR5 are expressed in non-neuronal cells, such as endothelial cells, where they can influence functions like barrier integrity and vasoregulation. nih.gov The ability of (S)-4-Carboxyphenylglycine to prevent glutamate-induced changes in endothelial cells underscores the importance of this specific receptor localization. nih.gov

Competition Studies for Transporter Activity

In the study of glutamate receptor ligands, it is crucial to distinguish between direct receptor interaction and indirect effects via modulation of glutamate transporter activity. Research investigating the pharmacological profile of phenylglycine derivatives suggests that the primary mechanism of (S)-4-Carboxyphenylglycine is direct receptor antagonism rather than competition for glutamate transporters.

In Vivo Experimental Paradigms

Stereotaxic Microinjections and Iontophoresis in Animal Models

To investigate the region-specific effects of mGluR antagonists like this compound in the brain, researchers employ advanced in vivo techniques such as stereotaxic microinjection and iontophoresis. These methods allow for the precise delivery of the compound to discrete neural structures, bypassing the blood-brain barrier and enabling the study of its function within specific circuits.

Stereotaxic microinjection has been used to deliver the related competitive mGluR antagonist, (RS)-α-methyl-4-carboxyphenylglycine (MCPG), directly into the brain. For instance, intracerebroventricular (i.c.v.) injections of MCPG were used to investigate its effects on spatial learning and long-term potentiation (LTP) in the hippocampus of rats. nih.gov In other studies, microinjections were targeted to the basolateral complex of the amygdala (BLA) to assess the role of mGluRs in memory processes related to emotionally motivated learning tasks. nih.gov Similarly, i.c.v. administration of mGluR ligands has been utilized in models of cerebral ischemia to evaluate neuroprotective potential. nih.gov These techniques are essential for elucidating the behavioral and physiological consequences of blocking specific mGluR subtypes in targeted brain areas, a research paradigm directly applicable to (S)-4-Carboxyphenylglycine.

Microdialysis for Extracellular Compound Concentration Measurement

Microdialysis is a minimally invasive sampling technique used in vivo to measure the concentration of endogenous and exogenous substances in the extracellular fluid of living tissues, including the brain. nih.govresearchgate.net This method has been pivotal in the study of (S)-4-Carboxyphenylglycine, particularly for pharmacokinetic analysis.

A key application of microdialysis in this context is to confirm the passage of the compound across the blood-brain barrier (BBB) and to quantify its concentration in the brain's extracellular space over time. nih.gov In one study, following systemic administration of (S)-4-Carboxyphenylglycine, cerebral extracellular fluid was collected via microdialysis in rats. nih.gov The collected samples were then analyzed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to measure the concentration of the compound. nih.gov This approach demonstrated that (S)-4-Carboxyphenylglycine does indeed cross the BBB and reaches pharmacologically relevant concentrations in the brain. nih.gov

The table below summarizes pharmacokinetic data obtained from such a microdialysis study.

| Pharmacokinetic Parameter | Value Range | Unit |

| Mean Corrected ECF Cmax | 3.3 to 4.7 | µg/mL |

| Median Time to Cmax | 1.5 | hours |

| Area Under the Curve (AUC₀₋∞) | 15.0 to 16.1 | µg·hr/mL |

| Half-life | 1.0 to 4.5 | hours |

| Data derived from a study in rats following intraperitoneal administration. nih.gov |

Utilization of Specific Animal Models of Disease (e.g., Subarachnoid Hemorrhage, Ischemia, Neuropathic Pain)

(S)-4-Carboxyphenylglycine and related mGluR antagonists are evaluated for their therapeutic potential using specific animal models that mimic human pathological conditions.

Subarachnoid Hemorrhage (SAH): The efficacy of (S)-4-Carboxyphenylglycine has been tested in a mouse model of SAH, a condition often complicated by cerebral vasospasm. nih.gov In these models, SAH is induced, and subsequent physiological and behavioral changes are monitored. nih.gov Research has shown that treatment with (S)-4-Carboxyphenylglycine significantly prevents the delayed cerebral vasospasm that occurs after SAH. nih.gov For example, in a transgenic mouse model expressing the human haptoglobin 2-2 genotype (which exacerbates vasospasm), the arterial lumen patency was markedly improved in animals treated with the compound compared to untreated or vehicle-treated groups. nih.gov

| Treatment Group (Hp2-2 Mice) | Lumen Patency (%) |

| SAH - No Treatment | 61.5 ± 1.1 |

| SAH + Vehicle | 76.4 ± 3.4 |

| SAH + S-4-CPG | 91.9 ± 3.6 |

| Data represents the percentage of basilar artery lumen patency compared to sham-operated animals. nih.gov |

Ischemia: Antagonists of mGluRs have shown neuroprotective effects in experimental models of stroke and cerebral ischemia. nih.govnih.gov These models, such as the global cerebral ischemia model in gerbils or hypoxia/ischemia in neonatal rats, are used to assess a compound's ability to reduce brain damage following an ischemic insult. nih.gov The neuroprotective effects are thought to be mediated by the compound's ability to counteract the excitotoxicity caused by excessive glutamate release during an ischemic event.

Neuropathic Pain: Animal models are essential for understanding the mechanisms of neuropathic pain and for developing effective therapies. nih.govresearchgate.net Models such as chronic constriction injury (CCI), spared nerve injury (SNI), and chemotherapy-induced neuropathy are commonly used. greentech-bio.comnih.govfrontiersin.org Phenylglycine derivatives have been shown to selectively reduce synaptic excitation in thalamic neurons that is evoked by noxious (painful) stimuli, without affecting responses to non-noxious stimuli. nih.gov This suggests a potential role for compounds like (S)-4-Carboxyphenylglycine in modulating pain pathways, making these animal models critical platforms for further investigation. nih.gov

Structural Biology and Computational Approaches

Understanding the interaction between (S)-4-Carboxyphenylglycine and its target receptors at the molecular level is crucial for rational drug design and for explaining its mechanism of action. Structural biology, particularly X-ray crystallography, has provided significant insights.

Studies have determined the crystal structure of the extracellular ligand-binding region of mGluR1 complexed with the closely related antagonist, (S)-α-methyl-4-carboxyphenylglycine (S-MCPG). nih.gov This structural analysis revealed that the antagonist binds within the interdomain cleft of the receptor's bi-lobed protomer. nih.gov By wedging itself into this pocket, the antagonist stabilizes the receptor in an "open" conformation, which is an inactive state. nih.gov This prevents the conformational change to the "closed" active state that is normally induced by the binding of the agonist, glutamate. nih.gov The residues involved in recognizing the antagonist are largely conserved among group I and II mGluRs, which helps to explain the compound's spectrum of activity. nih.gov

Computational approaches are also employed to model drug-receptor interactions and predict the systemic effects of drug pathways. mdpi.com These network-based models can integrate data on gene-gene interactions and drug-induced changes in expression to simulate the broader biological impact of a compound. mdpi.com Such methods can help to identify the systemic gene networks influenced by the modulation of mGluRs by antagonists like (S)-4-Carboxyphenylglycine, providing a more holistic understanding of their efficacy.

X-ray Crystallography of Ligand-Receptor Complexes

For instance, the crystal structure of the extracellular ligand-binding region of mGluR1 has been determined in a complex with (S)-(α)-methyl-4-carboxyphenylglycine (S-MCPG), a derivative of (S)-4-Carboxyphenylglycine. This structural analysis revealed that the antagonist binds in a manner that stabilizes the "open" or inactive conformation of the receptor dimer. The antagonist wedges itself into the binding pocket, preventing the conformational changes required for receptor activation. The residues that directly interact with S-MCPG are largely conserved across group I and II mGluRs, with the exception of a tyrosine residue (Y74), suggesting a basis for subtype selectivity. The stereoisomer, (R)-MCPG, is unable to form the same stable polar interactions, highlighting the stereospecificity of the binding pocket.

These findings suggest that this compound likely binds in a similar fashion, occupying the glutamate binding site and preventing the domain closure necessary for G-protein coupling and downstream signaling. The lack of a bulky α-methyl group in (S)-4-Carboxyphenylglycine compared to S-MCPG may influence its binding affinity and selectivity profile.

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are computational techniques that predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. rcsb.org These methods are instrumental in understanding the interactions between ligands like (S)-4-Carboxyphenylglycine and their receptor targets, such as metabotropic glutamate receptors (mGluRs).

Although specific molecular docking studies for this compound are not extensively detailed in the public literature, the principles of these studies are well-established for mGluRs. researchgate.netnih.gov These computational approaches typically involve:

Homology Modeling: In the absence of an experimental crystal structure for a specific receptor subtype, a 3D model can be built based on the known structure of a related protein. researchgate.netnih.gov

Docking Simulations: The ligand, (S)-4-Carboxyphenylglycine, is computationally "docked" into the binding site of the receptor model. The simulation explores various possible binding poses and scores them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov

Binding Affinity Prediction: The docking scores provide an estimation of the binding affinity, which can be used to rank different ligands or predict the potency of a single ligand. nih.gov

Studies on related phenylglycine derivatives have shown that these compounds bind to the orthosteric site of group I mGluRs. nih.gov Molecular dynamics simulations can further refine the understanding of the stability of the ligand-receptor complex over time. researchgate.net For (S)-4-Carboxyphenylglycine, these studies would help to visualize the specific amino acid residues within the mGluR binding pocket that are crucial for its antagonist activity and its selectivity for mGluR1 over mGluR5.

Cell Culture Systems for Mechanistic Studies

In vitro cell culture systems are indispensable tools for dissecting the cellular and molecular mechanisms of action of this compound. These systems allow for controlled experiments that would be impossible in more complex organisms.

Neuronal and Glial Cell Cultures

Neuronal and glial cell cultures are fundamental for studying the effects of (S)-4-Carboxyphenylglycine in a simplified yet relevant central nervous system environment. Research using these cultures has demonstrated that (S)-4-Carboxyphenylglycine can competitively antagonize the effects of mGluR activation. nih.gov For example, in cultured neonatal rat spinal motoneurons and thalamic neurons, (S)-4-Carboxyphenylglycine selectively antagonizes depolarizations induced by the mGluR agonist ACPD. nih.gov

Glial cells, particularly astrocytes, play a crucial role in regulating extracellular glutamate levels. Studies have shown that glial cells can release glutamate, which can in turn synchronize neuronal activity. nih.gov (S)-4-Carboxyphenylglycine has been used in such co-culture systems to investigate the role of glial mGluRs in this process.

Endothelial Cell Models (e.g., Human Brain Microvascular Endothelial Cells)

Endothelial cells, which form the lining of blood vessels, are critical components of the neurovascular unit and the blood-brain barrier. Human Brain Microvascular Endothelial Cells (HBMECs) provide a valuable in vitro model to study the effects of compounds on the cerebral vasculature. angioproteomie.comnih.govnih.gov

A key study demonstrated that (S)-4-Carboxyphenylglycine (S-4-CPG) affects endothelial cell function. nih.gov In HBMECs, glutamate exposure leads to the dephosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP). nih.gov Treatment with S-4-CPG was found to maintain the phosphorylated state of VASP in the presence of glutamate. nih.gov This finding suggests that (S)-4-Carboxyphenylglycine, by inhibiting mGluR1 and mGluR5 expressed on these cells, can modulate endothelial cell cytoskeletal dynamics. nih.gov

Table 1: Effect of (S)-4-Carboxyphenylglycine on VASP Phosphorylation in HBMECs

| Treatment | VASP Phosphorylation Status | Implication | Reference |

| Basal | Phosphorylated | Normal endothelial cell function | nih.gov |

| Glutamate (10µM) | Dephosphorylated | Altered endothelial cell cytoskeleton | nih.gov |

| Glutamate (10µM) + S-4-CPG (10µM) | Phosphorylated | Inhibition of glutamate-induced effects | nih.gov |

Glioma Cell Lines for Glutamate Release Studies

Glioma cells, which are derived from glial tumors, are known to release excessive amounts of glutamate, contributing to excitotoxicity and tumor progression. nih.gov Various human glioma cell lines, such as STTG-1, D-54 MG, and U-373 MG, are used to study the mechanisms of this glutamate release. nih.gov

Research has shown that a significant portion of glutamate release from these cells occurs via the cystine-glutamate exchanger (system Xc-). nih.govjohnshopkins.edu (S)-4-Carboxyphenylglycine has been identified as an inhibitor of this exchange process. nih.gov By blocking system Xc-, (S)-4-Carboxyphenylglycine can reduce the release of glutamate from glioma cells. nih.gov This, in turn, can protect co-cultured neurons from excitotoxic death. nih.gov These findings suggest a potential therapeutic application for inhibitors of this system in the context of brain tumors.

Future Research Perspectives for S 4 Carboxyphenylglycine Hydrochloride

Elucidation of Nuanced Receptor Interaction Mechanisms and Allosteric Modulation

Future investigations should aim to unravel the intricate details of how (S)-4-Carboxyphenylglycine hydrochloride interacts with its primary targets. While it is established as a competitive antagonist at group I mGluRs, the precise molecular determinants of its selectivity for mGluR1α over mGluR5a remain to be fully elucidated. nih.govnih.gov High-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), could provide unprecedented insights into the binding pocket and the conformational changes induced upon ligand binding.

Furthermore, the concept of allosteric modulation presents a compelling avenue for research. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds, offering a more nuanced way to control receptor activity. nih.govdiva-portal.org Future studies could explore the development of positive or negative allosteric modulators that act in concert with this compound. This could lead to the fine-tuning of mGluR1α signaling, potentially enhancing therapeutic efficacy while minimizing off-target effects. Understanding how this compound's binding influences the affinity and efficacy of allosteric modulators, and vice versa, will be crucial.

Exploration of Novel Therapeutic Avenues Beyond Established Roles

The neuroprotective effects of mGluR antagonists are a well-established area of research. nih.gov However, the therapeutic potential of this compound may extend far beyond this. A significant future direction is the investigation of its efficacy in other neurological and psychiatric disorders where glutamatergic dysregulation is implicated.

One promising, yet underexplored, area is its potential role in managing conditions like vasospasm following subarachnoid hemorrhage . Preliminary research suggests that (S)-4-Carboxyphenylglycine can inhibit this dangerous complication, potentially through its action on metabotropic glutamate (B1630785) receptors expressed in endothelial cells. mdpi.com Further preclinical studies are warranted to validate these findings and elucidate the underlying mechanisms.

Moreover, given the involvement of group I mGluRs in synaptic plasticity, learning, and memory, future research could explore the utility of this compound or its derivatives in modulating cognitive processes. nih.gov While antagonists are typically associated with impairing these functions, a deeper understanding of their role in specific neural circuits could reveal opportunities for therapeutic intervention in disorders characterized by aberrant plasticity.

Advanced Pharmacological Profiling and Selectivity Improvements of Derivatives

The development of novel derivatives of (S)-4-Carboxyphenylglycine is a critical area for future research. Structure-activity relationship (SAR) studies have already shown that modifications to the α-carbon of the phenylglycine backbone can significantly impact antagonist potency and selectivity between mGluR1α and mGluR5a. nih.gov For instance, small aliphatic groups at the α-position tend to maintain mGluR1α selectivity, while bulkier groups may favor mGluR5a antagonism. nih.gov

Future research should employ advanced computational modeling and medicinal chemistry approaches to design and synthesize novel analogs with enhanced selectivity and improved pharmacokinetic properties. frontiersin.org A key goal will be to develop derivatives that can discriminate not only between mGluR1 and mGluR5 but also among the different splice variants of these receptors. This would provide highly specific pharmacological tools to dissect the physiological roles of these receptor subtypes and could lead to the development of more targeted therapeutics with fewer side effects.

Table 1: Pharmacological Activity of (S)-4-Carboxyphenylglycine and Related Compounds

| Compound | Receptor Target(s) | Activity | Selectivity | Reference |

| (S)-4-Carboxyphenylglycine | mGluR1a, mGluR5a, Group II mGluRs | Competitive Antagonist (Group I), Agonist (Group II) | Selective for mGluR1a over mGluR5a | nih.govnih.gov |

| (S)-MCPG | mGluR1a, mGluR5a | Antagonist | Selective for mGluR1a over mGluR5a | nih.gov |

| (S)-4-Carboxy-3-hydroxyphenylglycine | mGluR1a, mGluR5a, Group II mGluRs | Antagonist (Group I), Agonist (Group II) | More potent than (S)-4-CPG at mGluR1a | nih.govnih.gov |

This table is for informational purposes and summarizes findings from the cited research.

Integration with Multi-Omics Approaches for Comprehensive Understanding of Biological Effects

To gain a holistic understanding of the biological consequences of this compound administration, future research must integrate multi-omics technologies. While specific multi-omics studies on this compound are currently lacking, the application of these approaches holds immense promise.

Proteomics: Quantitative proteomics can identify global changes in protein expression and post-translational modifications in response to treatment. youtube.com This could reveal novel signaling pathways and cellular processes modulated by this compound, moving beyond its known effects on mGluRs.

Metabolomics: Targeted and untargeted metabolomics can provide a snapshot of the metabolic state of cells or tissues following drug exposure. nih.govupenn.edu This could uncover metabolic rewiring induced by the compound and identify biomarkers of its activity.

Genomics and Transcriptomics: While less direct for a small molecule, genomic and transcriptomic analyses of cells or tissues from in vivo models treated with this compound could reveal compensatory changes in gene expression and identify genetic factors that influence treatment response.

By integrating these "omics" datasets, researchers can construct a comprehensive network of the molecular changes induced by this compound, leading to a deeper understanding of its mechanism of action and potentially identifying novel therapeutic targets and patient populations who might benefit most.

Development of Advanced In Vitro and In Vivo Research Models for Investigating this compound Actions

The translation of preclinical findings to clinical applications hinges on the use of robust and relevant research models. Future investigations into this compound will benefit significantly from the development and application of advanced model systems.

Advanced In Vitro Models:

Traditional 2D cell cultures have limitations in recapitulating the complexity of the in vivo environment. criver.com Future studies should leverage more sophisticated in vitro platforms:

3D Organoids: Brain organoids derived from human induced pluripotent stem cells (iPSCs) can model aspects of human brain development and disease with greater fidelity than cell lines. nih.gov These models would be invaluable for studying the effects of this compound on neuronal network activity and synaptic function in a human-relevant context.

Microphysiological Systems (Organs-on-a-Chip): These devices can model the interactions between different cell types and tissues, providing a more systemic view of drug effects. nih.gov A "brain-on-a-chip" model, for instance, could be used to study the compound's impact on the neurovascular unit and its ability to cross the blood-brain barrier.

Advanced In Vivo Models:

While rodent models will continue to be important, the development of more refined in vivo systems is crucial.

Humanized Mouse Models: These mice, which are engineered to express human genes or harbor human cells or tissues, can provide more accurate predictions of drug efficacy and toxicity in humans. nih.govthermofisher.com For example, mice expressing human mGluR1a could be used to study the species-specific effects of this compound and its derivatives.

Genetically Engineered Mouse Models (GEMMs): The use of mice with specific genetic modifications, such as knockouts or knock-ins of mGluR subtypes, will continue to be essential for dissecting the precise in vivo targets of this compound and understanding its mechanism of action in complex behaviors. nih.gov

By embracing these advanced research models, the scientific community can accelerate the translation of fundamental discoveries about this compound into tangible therapeutic benefits.

Q & A

Q. What is the primary mechanism of action of (S)-4-carboxyphenylglycine hydrochloride in metabotropic glutamate receptor (mGluR) studies?

this compound acts as a competitive antagonist at group I mGluRs (mGlu1α and mGlu5 subtypes), inhibiting glutamate-mediated signaling. Its stereospecificity ensures selective binding to the (S)-enantiomer-sensitive site, blocking receptor activation and downstream pathways like phospholipase C (PLC) signaling . To confirm receptor specificity, researchers should perform comparative assays using subtype-selective agonists/antagonists (e.g., CHPG for mGlu5 or JNJ 16259685 for mGlu1) and measure intracellular calcium flux or cAMP levels .

Q. How should researchers synthesize and validate this compound for experimental use?

Synthesis involves α-substitution of phenylglycine derivatives, with modifications to the carboxyl and hydroxyl groups. For example, α-cyclopropyl or α-pentyl analogues are synthesized via methods similar to (RS)-α-ethyl-4-carboxyphenylglycine . Post-synthesis, validate purity using HPLC (>98%) and structural integrity via -NMR and -NMR spectroscopy. Elemental analysis (C, H, N) should align with theoretical values (±0.4%) .

Q. What in vitro/in vivo models are appropriate for studying its pharmacological effects?

In vitro: Use rat hippocampal slices to assess long-term potentiation (LTP) suppression via mGlu1 antagonism. Measure field excitatory postsynaptic potentials (fEPSPs) before/after drug application . In vivo: Employ rodent models of neurological disorders (e.g., epilepsy or neuropathic pain) with intracerebroventricular (ICV) administration. Monitor behavioral outcomes (seizure latency, mechanical allodynia) and validate target engagement via microdialysis for glutamate levels .

Advanced Research Questions

Q. How can researchers optimize antagonistic potency while minimizing off-target effects?

Conduct structure-activity relationship (SAR) studies by modifying the α-substituent (e.g., cyclopropyl, pentyl) and carboxyl group position. Compare IC values across mGluR subtypes using radioligand binding assays (-quisqualate for mGlu1/5). For selectivity, screen against group II/III mGluRs and ionotropic glutamate receptors (AMPA, NMDA) . Pair SAR data with molecular docking simulations to identify critical binding residues (e.g., Arg323 in mGlu1) .

Q. How to resolve contradictions in reported efficacy across different experimental systems?

Discrepancies may arise from receptor subunit composition (e.g., mGlu1a vs. mGlu1b) or assay conditions (calcium vs. cAMP readouts). To address this:

- Replicate studies using identical receptor isoforms (e.g., human mGlu1α-expressing HEK293 cells).

- Standardize buffer conditions (divalent cations modulate mGluR activity).

- Cross-validate findings with orthogonal methods (e.g., electrophysiology and β-arrestin recruitment assays) .

Q. What strategies ensure reproducibility in chronic dosing studies?

- Standardize storage: Store lyophilized powder at -20°C (2-year stability) and dissolved stock solutions at -80°C (1-year stability) .

- Account for batch-to-batch variability by sourcing from certified suppliers (e.g., CAS 134052-73-6) and include batch numbers in metadata .

- Use blinded, randomized dosing protocols in animal studies to minimize observer bias .

Q. How to integrate this compound into multimodal therapeutic approaches?

Combine with allosteric modulators (e.g., MPEP for mGlu5) or pathway-specific inhibitors (e.g., PLCβ inhibitors) to dissect synergistic/antagonistic effects. Use isobolographic analysis to quantify interactions and compute combination indices (CI <1 indicates synergy) .

Methodological Guidance

Designing dose-response experiments for receptor saturation studies

- Use 8–10 log-spaced concentrations (1 nM–100 μM) in triplicate.

- Normalize responses to maximal agonist (e.g., DHPG)-induced activity.

- Fit data to a sigmoidal curve (Hill equation) to calculate EC/IC and Hill coefficients.

- Include negative controls (vehicle) and reference antagonists (e.g., LY367385 for mGlu1) .

Analyzing contradictory data on neuroprotective vs. neurotoxic outcomes

- Evaluate dose-dependency: Neuroprotection may occur at low doses (sub-IC), while toxicity arises at higher concentrations.

- Assess glutamate spillover in synaptic vs. extrasynaptic compartments using glutamate-sensitive dyes (e.g., Rhod-FF).

- Cross-reference with knockout models (mGlu1 mice) to isolate receptor-specific effects .

Featured Recommendations